molecular formula C17H13N5O3 B4934996 ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

Cat. No.: B4934996
M. Wt: 335.32 g/mol
InChI Key: FHSXPFMHSKVGJC-UHFFFAOYSA-N
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Description

Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a heterocyclic compound characterized by a fused pyrido-triazolopyrimidinone core linked to an ethyl benzoate group. This structure combines a nitrogen-rich bicyclic system with a lipophilic ester substituent, which may enhance membrane permeability and modulate pharmacological activity.

Properties

IUPAC Name

ethyl 4-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-2-25-16(24)11-3-5-12(6-4-11)21-8-7-14-13(15(21)23)9-18-17-19-10-20-22(14)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSXPFMHSKVGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrido-triazolo-pyrimidine core, followed by esterification to introduce the ethyl benzoate moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a pyrido-triazolo-pyrimidine core , which is integral to its biological activity. The unique arrangement of heterocycles contributes to its pharmacological relevance. Key structural attributes include:

  • Molecular Formula : C17H13N5O3
  • Molecular Weight : 335.32 g/mol
  • Density : Approximately 1.47 g/cm³

These structural characteristics facilitate interactions with various biological targets, making it a candidate for diverse applications.

Biological Activities

Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate exhibits several noteworthy biological activities:

  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Its mechanism of action could involve the modulation of enzyme activity or receptor function relevant to cancer progression.
  • Antibacterial and Antiviral Effects : The compound's structure suggests potential efficacy against various bacterial and viral infections. Its interaction with microbial enzymes may disrupt essential metabolic processes.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrido-triazolo-pyrimidine core.
  • Esterification to introduce the ethyl benzoate moiety.

Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions. For industrial applications, optimized synthetic routes are employed to enhance yield and purity through techniques such as continuous flow synthesis.

Mechanism of Action

The mechanism of action of ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electrochemical Behavior: Triazolopyrimidinones with electron-withdrawing groups (e.g., chloromethyl in S1-TP) exhibit redox potentials near −0.85 V (vs. Ag/AgCl), while ester-containing analogues may shift due to resonance effects .
  • Bioactivity: The benzoate group’s steric bulk may reduce receptor binding compared to smaller substituents (e.g., S2-TP’s piperidinomethyl group, which shows stronger DNA interaction ).

Biological Activity

Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antiviral properties. The compound's unique structure, which includes a fused pyrido-triazolo-pyrimidine core, plays a crucial role in its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is C13H10N5O3C_{13}H_{10}N_5O_3, with a molecular weight of 270.25 g/mol. Its structure can be represented as follows:

Component Description
Core Structure Fused pyrido-triazolo-pyrimidine
Functional Group Ethyl benzoate moiety
Key Atoms Contains nitrogen-rich heterocycles

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
  • Methodology : The MTT assay was employed to evaluate cell viability.
  • Findings : The compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like Cisplatin.
Compound IC50 (μM) Cell Line
Ethyl 4-(6-oxopyrido...)17.83MDA-MB-231
Ethyl 4-(6-oxopyrido...)19.73MCF-7
Cisplatin38.6MDA-MB-231

These results suggest that ethyl 4-(6-oxopyrido...) could serve as a promising candidate for further development in cancer therapy.

Antibacterial Activity

The compound has also shown potential antibacterial properties. Research indicates that derivatives of triazolopyrimidine structures exhibit significant activity against various bacterial strains.

  • Mechanism of Action : The interaction with bacterial enzymes and disruption of metabolic pathways are hypothesized mechanisms.
Bacterial Strain Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Antiviral Activity

Although less explored than its anticancer and antibacterial properties, preliminary studies suggest that ethyl 4-(6-oxopyrido...) may possess antiviral effects.

  • Target Viruses : Certain studies indicate activity against viral replication processes.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A series of triazolopyrimidine derivatives were synthesized and tested for their antitumor effects.
    • The most potent compounds were identified based on their structural features and biological activity.
  • Synthesis and Characterization :
    • Various synthetic routes have been developed to optimize yield and purity.
    • Characterization techniques such as IR spectroscopy and NMR were utilized to confirm the structures.
  • Future Directions :
    • Ongoing research aims to elucidate the specific mechanisms of action through molecular docking studies.
    • Further biological evaluations are planned to explore the full therapeutic potential of this compound.

Q & A

Q. What are the established synthetic routes for ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate?

The synthesis typically involves multi-step pathways starting with condensation of pyrimidine precursors and triazole derivatives. Key steps include:

  • Cyclization : Acidic conditions (e.g., HCl or H₂SO₄) facilitate ring closure to form the fused pyrido-triazolopyrimidine core .
  • Esterification : Introduction of the ethyl benzoate moiety via nucleophilic substitution or coupling reactions (e.g., using ethyl 4-aminobenzoate) .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Methodological optimization focuses on controlling reaction temperatures (60–120°C) and catalyst selection (e.g., Pd/C for hydrogenation) to improve yields .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the triazole ring (δ 8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₅N₅O₃) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, critical for understanding intermolecular interactions .

Q. What preliminary biological assays are recommended for this compound?

  • Antiviral Screening : Cell-based assays (e.g., plaque reduction in influenza virus models) to evaluate inhibition of viral replication, inspired by triazolopyrimidine analogs .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Sonogashira coupling) to enhance regioselectivity during cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported biological activity data?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent inoculum sizes) to isolate compound-specific effects .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., replacing the ethyl ester with methyl or benzyl groups) to identify critical functional groups .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure direct binding to purported targets (e.g., viral polymerases) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the pyrido position to enhance electrophilic interactions with biological targets .
  • Bioisosteric Replacement : Replace the triazole ring with tetrazole or imidazole to assess impact on potency and pharmacokinetics .
  • Molecular Dynamics Simulations : Predict binding modes to enzymes (e.g., influenza PA-PB1 heterodimer) and validate with mutagenesis studies .

Q. How to assess electrochemical properties for drug development?

  • Voltammetric Profiling : Use carbon graphite electrodes in cyclic voltammetry (CV) to determine redox potentials, critical for understanding metabolic stability .
  • Correlation with Bioactivity : Compare electrochemical data (e.g., oxidation peaks at +0.8 V) with cytotoxicity to identify reactive metabolites .

Q. What mechanistic insights exist for its anticancer potential?

  • Kinase Inhibition : Evaluate inhibition of PI3K/AKT/mTOR pathways using Western blotting or kinase-Glo assays, as seen in structurally related triazolopyrimidines .
  • Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization in cancer cell lines (e.g., MCF-7) .
  • Synergy Studies : Test combination therapies with cisplatin or paclitaxel to identify additive/synergistic effects .

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